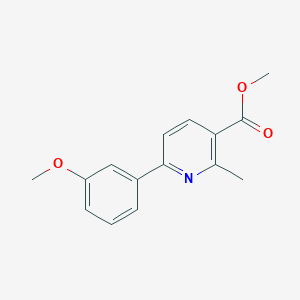

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate

CAS No.:

Cat. No.: VC16269735

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO3 |

|---|---|

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | methyl 6-(3-methoxyphenyl)-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3 |

| Standard InChI Key | DTVICLQXVDESJD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate belongs to the nicotinate ester family, derived from nicotinic acid through esterification and substitution. Its IUPAC name, methyl 6-(3-methoxyphenyl)-2-methylpyridine-3-carboxylate, reflects its substitution pattern: a methyl ester at position 3, a methyl group at position 2, and a 3-methoxyphenyl moiety at position 6 of the pyridine ring. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| InChI | InChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3 |

| InChIKey | DTVICLQXVDESJD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC |

The compound’s structure was confirmed via spectroscopic methods, including ¹H NMR and mass spectrometry, though specific spectral data remain unpublished.

Physicochemical Properties

While experimental data on solubility, melting point, and stability are scarce, predictive models suggest moderate hydrophobicity (logP ≈ 2.8) due to the methoxyphenyl and methyl ester groups. The methoxy group enhances electron density on the aromatic ring, potentially influencing reactivity in electrophilic substitution reactions .

Synthesis and Synthetic Challenges

Reported Synthetic Routes

-

Condensation reactions: Coupling pyridine precursors with aryl halides under palladium catalysis .

-

Esterification: Reacting nicotinic acid derivatives with methanol in the presence of acid catalysts .

For example, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate—a structurally related compound—was synthesized via regioselective methoxylation and esterification under microwave irradiation, achieving >98% regioselectivity . Adapting this methodology, the target compound could theoretically be synthesized by substituting the amine group with a 3-methoxyphenyl moiety.

Key Synthetic Challenges

-

Regioselectivity: Installing substituents at the 2-, 3-, and 6-positions of the pyridine ring without side reactions requires precise control. Microwave-assisted synthesis has proven effective in similar systems .

-

Functional Group Compatibility: The methoxy group’s sensitivity to strong acids or bases necessitates mild reaction conditions.

Future Research Directions

Synthesis Optimization

-

Microwave-Assisted Reactions: Building on methods from and , microwave irradiation could improve yield and regioselectivity.

-

Flow Chemistry: Continuous-flow hydrogenation, as described in , may streamline deprotection steps.

Biological Screening

-

In Vitro Assays: Prioritize testing against viral proteases (e.g., HIV-1 protease) and cancer cell lines (e.g., HeLa, MCF-7).

-

Toxicity Profiling: Assess acute toxicity using zebrafish or rodent models to establish safety margins.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume